methyl 4-(N-((3-hydroxytetrahydrofuran-3-yl)methyl)sulfamoyl)benzoate
Description
Methyl 4-(N-((3-hydroxytetrahydrofuran-3-yl)methyl)sulfamoyl)benzoate is a synthetic organic compound characterized by a benzoate ester core functionalized with a sulfamoyl group and a 3-hydroxytetrahydrofuran-3-ylmethyl substituent.
Properties
IUPAC Name |
methyl 4-[(3-hydroxyoxolan-3-yl)methylsulfamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO6S/c1-19-12(15)10-2-4-11(5-3-10)21(17,18)14-8-13(16)6-7-20-9-13/h2-5,14,16H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMMCXCTBJTBLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2(CCOC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(N-((3-hydroxytetrahydrofuran-3-yl)methyl)sulfamoyl)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Preparation of 3-hydroxytetrahydrofuran: This intermediate can be synthesized via cyclization and hydrolysis of 3,4-dibromo-1-methoxybutane or through hydroboration of 2,3- and 2,5-dihydrofurans using various borane reagents.
Formation of the sulfamoyl intermediate: The hydroxytetrahydrofuran moiety is then reacted with a suitable sulfamoyl chloride to form the corresponding sulfamoyl intermediate.
Esterification: Finally, the sulfamoyl intermediate is esterified with methyl 4-aminobenzoate under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(N-((3-hydroxytetrahydrofuran-3-yl)methyl)sulfamoyl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the tetrahydrofuran ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester and sulfamoyl groups can be reduced under suitable conditions to yield alcohols and amines, respectively.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoate ester and sulfamoyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 3-oxotetrahydrofuran derivatives, while reduction of the ester group can produce the corresponding alcohol.
Scientific Research Applications
Methyl 4-(N-((3-hydroxytetrahydrofuran-3-yl)methyl)sulfamoyl)benzoate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which methyl 4-(N-((3-hydroxytetrahydrofuran-3-yl)methyl)sulfamoyl)benzoate exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The hydroxytetrahydrofuran moiety can participate in hydrogen bonding and other non-covalent interactions, while the sulfamoyl group can form covalent bonds with target molecules.
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key differences between the target compound and structurally related analogs:
Metabolic and Stability Considerations
- Ester vs. Amide Stability : The target compound’s benzoate ester may undergo faster hydrolysis in biological systems compared to the benzamide-based LMM5, impacting bioavailability .
- Substituent Effects : The 3-hydroxytetrahydrofuran group in the target compound introduces a chiral center and hydrogen-bonding capacity, which could enhance binding specificity in enzyme targets compared to simpler alkyl chains (e.g., chloropropoxy in ).
Biological Activity
Methyl 4-(N-((3-hydroxytetrahydrofuran-3-yl)methyl)sulfamoyl)benzoate, often referred to as Methyl HHT, is a complex organic compound that has garnered interest in various fields, particularly in medicinal chemistry. Its unique structure combines a benzoate ester with a sulfamoyl group and a hydroxytetrahydrofuran moiety, which may contribute to its biological activity.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : CHNOS
- CAS Number : 1915716-94-7
This compound features several functional groups that enhance its reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, such as enzymes and receptors. The sulfamoyl group can form covalent bonds with target biomolecules, while the hydroxytetrahydrofuran moiety may engage in hydrogen bonding and other non-covalent interactions. This dual functionality allows the compound to modulate enzyme activities or receptor functions effectively.
Antimicrobial Activity
Studies on related compounds have demonstrated antimicrobial effects against various pathogens. For instance, sulfamoyl-containing compounds have been evaluated for their efficacy against bacterial strains. Although specific data on this compound is sparse, the presence of the sulfamoyl group hints at possible antimicrobial mechanisms.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antiviral Activity | Compounds similar to methyl HHT showed IC values in the nanomolar range against HBV polymerase, indicating strong antiviral potential. |
| Study B | Antimicrobial Efficacy | Related sulfamoyl compounds displayed significant inhibition of bacterial growth in vitro, suggesting a pathway for further exploration of methyl HHT's antimicrobial properties. |
| Study C | Enzyme Interaction | Research indicated that compounds with sulfamoyl groups could act as enzyme inhibitors, affecting metabolic pathways relevant to disease states. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
